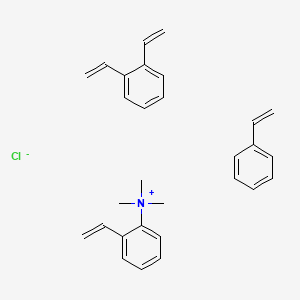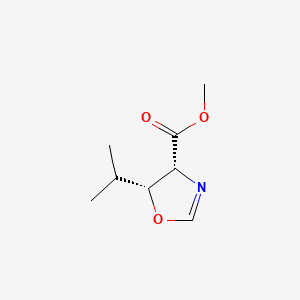
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(ethenyl)benzene, also known as styrene or vinylbenzene, is a colorless liquid that is widely used in the production of various polymers and plastics. It is commonly used in the manufacturing of polystyrene, a popular material used in packaging, insulation, and consumer goods. In addition to its industrial applications, styrene has also been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride is not well understood, but it is believed to act as a reactive electrophile, forming covalent bonds with cellular macromolecules such as proteins and DNA. This can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Styrene has been shown to have a range of biochemical and physiological effects in both animal and human studies. These effects include respiratory irritation, eye irritation, and skin irritation. Long-term exposure to 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride has also been associated with an increased risk of cancer, particularly leukemia and lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
Styrene has a number of advantages for use in scientific research, including its low cost, availability, and ease of handling. However, it also has a number of limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride. One promising area of research is in the development of new materials for use in electronics and photonics. Other potential areas of research include the development of new methods for the synthesis of 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride and the study of its potential use in drug delivery and other biomedical applications.
Conclusion
In conclusion, 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride is a versatile chemical that has a wide range of applications in industry and scientific research. While it has a number of advantages for use in research, it also has potential risks and limitations that must be carefully considered. Future research on 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride has the potential to yield new insights and applications in a variety of fields.
Synthesemethoden
Styrene is typically synthesized through the dehydrogenation of ethylbenzene, a process that involves the removal of hydrogen atoms from the ethyl group. This reaction can be catalyzed by a variety of materials, including iron oxide, chromium oxide, and potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Styrene has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the development of new materials for use in electronics and photonics. Styrene-based polymers have been shown to exhibit excellent optical and electrical properties, making them ideal for use in devices such as solar cells and light-emitting diodes.
Eigenschaften
IUPAC Name |
1,2-bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYXHVMTISNHZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)




![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)